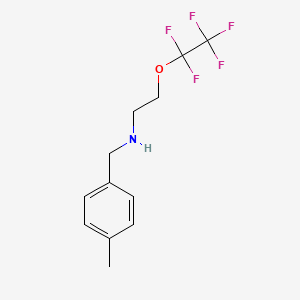
(4-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine is an organic compound characterized by the presence of a benzyl group substituted with a methyl group at the fourth position and an amine group attached to a pentafluoroethyloxyethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine typically involves a multi-step process:
Formation of the Benzyl Intermediate: The initial step involves the preparation of 4-methyl-benzyl chloride from toluene through chlorination.
Nucleophilic Substitution: The 4-methyl-benzyl chloride undergoes nucleophilic substitution with 2-pentafluoroethyloxyethylamine to form the desired product. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.
Substitution: The amine group can participate in substitution reactions, forming various substituted amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
(4-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyloxyethyl chain may enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(4-Methyl-benzyl)-(2-trifluoroethyloxyethyl)-amine: Similar structure but with fewer fluorine atoms.
(4-Methyl-benzyl)-(2-chloroethyloxyethyl)-amine: Similar structure but with chlorine instead of fluorine.
Uniqueness: (4-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine is unique due to the presence of the pentafluoroethyloxyethyl chain, which imparts distinct chemical and physical properties, such as increased lipophilicity and potential for stronger interactions with biological targets.
This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C12H14F5NO |
|---|---|
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C12H14F5NO/c1-9-2-4-10(5-3-9)8-18-6-7-19-12(16,17)11(13,14)15/h2-5,18H,6-8H2,1H3 |
Clave InChI |
AECZWAPIVGLEDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNCCOC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(3E,6E)-6-[(1-hydroxyethyl)imino]-3,6-dihydro-1,2,4,5-tetrazin-3-ylidene]amino}ethan-1-ol](/img/structure/B11759582.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)

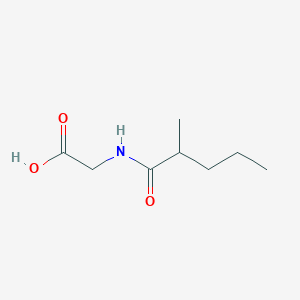
![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)
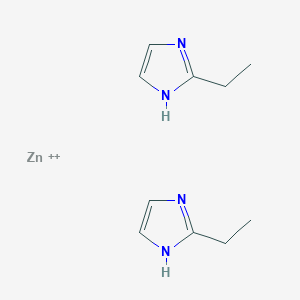

![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)

![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B11759634.png)

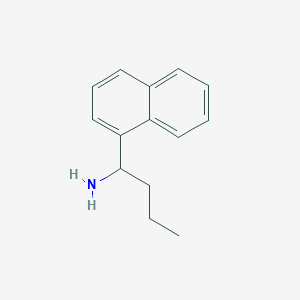
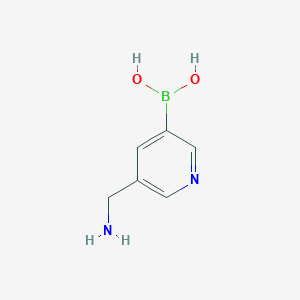
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759653.png)
